Product packaging for (3R)-Sativanone(Cat. No.:CAS No. 70561-31-8)

(3R)-Sativanone

Cat. No.: B1253008
CAS No.: 70561-31-8
M. Wt: 300.30 g/mol
InChI Key: JOVYBWHPTQRVNZ-AWEZNQCLSA-N
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Description

Contextualization within Isoflavonoid (B1168493) Natural Products

Sativanone is characterized as an isoflavanone (B1217009), which is a subclass of isoflavonoids. Isoflavonoids themselves represent a distinct class of flavonoids, distinguished by a 3-phenylchroman skeleton . This unique structural feature arises from a 1,2-aryl migration that occurs during the biosynthesis of flavonoids . The primary occurrence of isoflavonoids, including sativanone, is predominantly observed within the Leguminosae (Fabaceae) family, a vast and diverse group of flowering plants . In the plant kingdom, isoflavonoids function as phytoalexins, offering protective mechanisms against various microorganisms .

Historical Overview of Sativanone Discovery and Initial Characterization

Sativanone has been reported to be isolated from several botanical sources. Early reports indicate its presence in the heartwood of Dalbergia odorifera . It was also identified in the root of Ononis spinosa, commonly known as Restharrow root . Further investigations have revealed its isolation from the heartwood of Dalbergia tonkinensis and from Ononis arvensis .

The structural elucidation of sativanone has been achieved through comprehensive spectroscopic techniques. These methods include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, as well as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) . Notably, the first enantioselective synthesis of naturally occurring sativanone has been successfully accomplished, contributing significantly to its chemical characterization . The molecular formula of sativanone is C17H16O5 . Sativanone exists in stereoisomeric forms, with (3R)-sativanone (PubChem CID: 5321142) and (3S)-sativanone (found in Dalbergia parviflora) being documented .

Early Reports of Isolation from Botanical Sources

Distribution and Occurrence in Botanical Genera

Sativanone's distribution is primarily concentrated within specific genera of the Fabaceae family, particularly Dalbergia and Ononis.

Sativanone is a frequently encountered isoflavonoid in various Dalbergia species. It has been identified in the heartwood of Dalbergia odorifera and Dalbergia tonkinensis . The (3S)-sativanone stereoisomer has been reported in Dalbergia parviflora . Additionally, sativanone has been associated with Dalbergia retusa . The genus Dalbergia is widely recognized for its rich flavonoid content, contributing to its diverse chemical profile .

Sativanone's presence extends to the Ononis genus, where it has been identified in species such as Ononis spinosa (Spiny restharrow root) and Ononis arvensis . In Ononis species, sativanone can be found in both its aglycone form and as glucosides, such as sativanone glucoside . Research indicates that dihydroisoflavonoid compounds, including sativanone, are notably abundant in the root extracts of Ononis species, suggesting a significant role in the plant's metabolic processes .

Compound Names and PubChem CIDs

Detection in Dioscorea Species

Sativanone has been identified and isolated from the rhizomes of Dioscorea collettii, a perennial herbaceous plant belonging to the Dioscoreaceae family. The detection of (RS)-Sativanone, along with other dihydroisoflavones, in Dioscorea collettii marked their first reported occurrence within the Dioscoreaceae family. Dioscorea collettii is widely distributed in Southwest China, Myanmar, and India, and its rhizomes have been traditionally used in Chinese medicine for various ailments, including inflammation and tumors.

Other Plant Sources of Sativanone

Beyond Dioscorea species, Sativanone has been detected and isolated from several other plant sources, highlighting its distribution across different botanical families.

Dalbergia odorifera T. Chen : Sativanone was isolated from Dalbergia odorifera T. Chen, where it demonstrated potent anti-inflammatory activity. It was found to be a dominant compound in samples of D. odorifera.

Dalbergia tonkinensis : Sativanone has been successfully isolated from the heartwood of Dalbergia tonkinensis. This isolation was part of a study investigating the plant's potential as a source of antidiabetic compounds, where Sativanone exhibited significant alpha-glucosidase inhibitory activity.

Significance in Phytochemistry and Medicinal Chemistry Research

Sativanone holds considerable significance in both phytochemistry and medicinal chemistry research due to its diverse biological activities and its role as a natural product. Phytochemistry, the study of plant-derived chemicals, involves the identification, isolation, characterization, and biological evaluation of compounds like Sativanone, which contribute to the understanding of plant secondary metabolites and their therapeutic potential.

Detailed research findings on Sativanone have revealed several promising pharmacological properties:

Anti-inflammatory Activity : Sativanone has demonstrated strong anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Sativanone showed significant anti-inflammatory activity with an IC₅₀ value of 12.48 µg/mL. It effectively inhibited the release of nitric oxide (NO) and reduced TNF-alpha content.

Antioxidant Properties : The compound is also recognized for its antioxidant properties.

Antidiabetic Potential : Sativanone exhibits promising antidiabetic activity, particularly through its potent alpha-glucosidase inhibitory effects. Isolated from Dalbergia tonkinensis, Sativanone demonstrated stronger inhibitory activity against various types of alpha-glucosidases, including mammalian alpha-glucosidase, compared to the positive control acarbose. This suggests its potential for development as a functional food ingredient with antidiabetic efficacy.

Anti-senescent and Antibacterial Effects : Further research indicates that Sativanone possesses anti-senescent (anti-aging) properties and antibacterial activity against Ralstonia solanacearum.

The identification and characterization of Sativanone from various plant sources underscore its importance as a natural lead compound for drug discovery and development. Its diverse bioactivities make it a valuable subject for further investigation into its mechanisms of action and potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1253008 (3R)-Sativanone CAS No. 70561-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70561-31-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

(3R)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1

InChI Key

JOVYBWHPTQRVNZ-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC

Synonyms

sativanone

Origin of Product

United States

Sativanone Biosynthesis and Biogenetic Pathways

Position of Sativanone within the Shikimate and Phenylpropanoid Pathways

The biosynthesis of isoflavonoids, including Sativanone, is rooted in the shikimate pathway, which provides the initial aromatic amino acid precursors in plants and microorganisms. The shikimate pathway is a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine . From these amino acids, the phenylpropanoid pathway commences, serving as a central route for the production of a diverse array of plant secondary metabolites . Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). Subsequently, 4-coumarate CoA ligase (4CL) converts p-coumaric acid into p-coumaroyl-CoA, a pivotal intermediate that channels metabolites into various branches, including the flavonoid and isoflavonoid (B1168493) biosynthesis pathways .

Overview of Isoflavonoid Biosynthesis Precursors

The primary precursors for isoflavonoid biosynthesis are derived from the phenylpropanoid pathway, notably p-coumaroyl-CoA, and from the acetate (B1210297) pathway, specifically malonyl-CoA . Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcones, such as naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone) or isoliquiritigenin (B1662430) (4,2′,4′-trihydroxychalcone) . These chalcones are central intermediates, which then undergo further transformations.

Enzymatic Transformations Leading to the Isoflavanone (B1217009) Core Structure

The formation of the isoflavanone core, characteristic of Sativanone, involves several key enzymatic steps. Chalcone isomerase (CHI) catalyzes the intramolecular cyclization of chalcones, such as naringenin chalcone, into their corresponding flavanones, like naringenin (5,7,4′-trihydroxyflavanone) . Similarly, isoliquiritigenin is converted to liquiritigenin (B1674857) (4′,7-dihydroxyflavanone) by CHI .

The pivotal step distinguishing isoflavonoid biosynthesis from general flavonoid synthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase . IFS mediates an aryl migration of the B-ring from the C2 to the C3 position of the flavanone (B1672756) skeleton, yielding a 2-hydroxyisoflavanone (B8725905) intermediate . For instance, naringenin is converted to 2-hydroxy-2,3-dihydrogenistein, and liquiritigenin to 2,7,4′-trihydroxyisoflavanone . These 2-hydroxyisoflavanones are the direct precursors to isoflavones upon dehydration by 2-hydroxyisoflavanone dehydratase (HID) . However, in the case of isoflavanones like Sativanone, which retain the saturated C2-C3 bond, the 2-hydroxyisoflavanone intermediate is either directly modified or undergoes reduction and subsequent modification, rather than dehydration to an isoflavone.

Specific Biogenetic Steps Implicated in Sativanone Formation

Sativanone is an isoflavanone characterized by specific methoxy (B1213986) and hydroxy substitutions on its phenyl and chromenone rings. Its structure, (3R)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one, indicates methylation at positions 2' and 4' of the B-ring and a hydroxyl group at position 7 of the A-ring [PubChem CID: 5321142, 13886678]. While the general pathway describes the formation of the 2-hydroxyisoflavanone core by IFS, the precise enzymatic steps leading to the specific methylation and hydroxylation pattern of Sativanone are not extensively detailed in general isoflavonoid biosynthesis literature. Isoflavones, which are formed after the dehydration of 2-hydroxyisoflavanones, are known to undergo various modification reactions, including methylation, acetylation, hydroxylation, glycosylation, and malonylation, to form diverse isoflavonoid derivatives . It is plausible that similar methylation and hydroxylation enzymes act on an isoflavanone precursor to yield Sativanone, or that the 2-hydroxyisoflavanone intermediate undergoes these modifications without the subsequent dehydration step that would lead to an isoflavone. Detailed, specific biogenetic pathways for Sativanone itself are less documented compared to the broader isoflavone biosynthesis.

Fragmentation Pathways Relevant to Sativanone Biotransformation

Mass spectrometry studies have investigated the fragmentation patterns of isoflavanones, including Sativanone. Flavanones, which share the core dihydrochromen-4-one structure with isoflavanones like Sativanone, typically undergo Retro-Diels-Alder (RDA) fragmentation of the C-ring . This cleavage can produce characteristic fragment ions, such as the [1,4B-H]- ion observed in the mass spectra of polymethoxylated flavanones . Additionally, the mass spectra of flavanones can exhibit deprotonated ions and fragment ions corresponding to the loss of water . These fragmentation patterns are crucial for the structural elucidation and identification of Sativanone and its biotransformation products.

Investigation of Sativanone Glycosylation Pathways

Glycosylation is a common modification in isoflavonoid metabolism, often leading to increased solubility and altered biological activity. Isoflavones are frequently found in glycosylated forms in plants, with their main soy isoflavones present predominantly as glycosides . This process is catalyzed by glycosyltransferases (GTs), which transfer saccharide moieties from activated nucleotide sugars, such as UDP-glucose, to acceptor molecules . While general isoflavone glycosylation pathways are well-documented, specific investigations focusing solely on the glycosylation pathways of Sativanone are not widely reported in the current literature. However, given the prevalence of glycosylation in related isoflavonoids, it is conceivable that Sativanone also undergoes similar enzymatic glycosylation in biological systems.

Synthetic Methodologies for Sativanone and Analogues

Stereoselective Synthesis of Sativanone

Enantiodivergent Synthetic Approaches

Enantiodivergent synthesis offers a powerful strategy to access both enantiomers of a chiral compound from a common precursor or with a single chiral catalyst by simply altering reaction conditions. This approach is particularly valuable for compounds like sativanone, where specific enantiomers may exhibit distinct biological profiles.

A notable enantiodivergent approach for the synthesis of isoflavanones, including sativanone, involves a modular six-step asymmetric synthesis utilizing palladium (Pd)-catalyzed decarboxylative asymmetric protonation. This methodology has demonstrated its capability to produce isoflavanones with excellent enantioselectivities, ranging from 76% to 97% enantiomeric excess (ee) .

A key finding in these enantiodivergent syntheses is the observation of a "stereoselective switch," where the sense of stereoinduction can be controlled by employing different proton (H+) sources . This represents a significant advancement, showcasing the first instance of dual stereocontrol in an asymmetric protonation reaction where the same chiral ligand is utilized with varying achiral proton donors . This strategy has been successfully applied to achieve the first enantioselective synthesis of naturally occurring sativanone and 3-O-methylviolanone .

The enantioselectivity achieved through this Pd-catalyzed decarboxylative asymmetric protonation is summarized in the following table:

Reaction TypeCatalyst SystemEnantioselectivity (ee)Key FeatureReference
Pd-catalyzed decarboxylative asymmetric protonationPd-catalyst with chiral ligand, various H+ sources76-97%Dual stereocontrol via H+ source variation

Asymmetric Catalysis in Isoflavanone (B1217009) Synthesis

Asymmetric catalysis plays a pivotal role in the stereoselective construction of isoflavanone scaffolds, enabling the formation of specific enantiomers with high efficiency. Beyond the enantiodivergent approach, other catalytic methods have been developed for isoflavanone synthesis.

One significant advancement is the asymmetric alkylation of isoflavanones (3-aryl-chroman-4-ones) catalyzed by novel cinchonidine-derived phase transfer catalysts . This method allows for the functionalization at the unactivated C3 methine position, leading to the formation of new products with a stereogenic quaternary center in high yields and good-to-excellent selectivity . For instance, alkylation of isoflavanone with various alkyl halides, such as allyl bromide or substituted benzyl (B1604629) halides, yielded products with enantioselectivities ranging from 82% to 97% ee, with the latter achieved after recrystallization . The success of these catalysts is attributed to the specific substitution patterns on the benzyl fragment, which facilitate the formation of the necessary contact ion pair for asymmetric induction .

Another related area, though primarily focused on isoflavones, is the asymmetric Weitz-Scheffer epoxidation mediated by cinchonine- and cinchonidine-derived phase-transfer catalysts . This method yields enantiomerically enriched isoflavone (B191592) epoxides with up to 98% ee . While directly applicable to isoflavones, the principles of using chiral phase-transfer catalysts for stereocontrol are relevant to isoflavanone synthesis. The pivotal role of a hydroxyl group for enantioselective control, rationalized by hydrogen-bonded aggregates between the isoflavone and the catalyst, highlights a key aspect of asymmetric catalysis in this class of compounds .

The application of asymmetric catalysis in isoflavanone synthesis is crucial for accessing new classes of these biologically active compounds with desired stereochemical configurations .

Key findings in asymmetric catalysis for isoflavanone synthesis are presented below:

Reaction TypeCatalyst TypeSubstrateEnantioselectivity (ee)YieldReference
Asymmetric C3-alkylation of isoflavanonesCinchonidine-derived phase transfer catalystIsoflavanones with various alkyl halides82-97%High
Asymmetric Weitz-Scheffer epoxidation (Isoflavones)Cinchonine/cinchonidine-derived phase transfer catalystIsoflavonesUp to 98%Near quantitative

Control of Stereochemistry in Sativanone Formation

Controlling the stereochemistry during the synthesis of sativanone is paramount, as its biological activity is often dependent on its specific enantiomeric form, primarily the (3R)-enantiomer . Several strategies have been developed to achieve this stereocontrol.

The Pd-catalyzed decarboxylative stereoselective protonation stands out as a direct method for establishing the C-3 stereocenter in isoflavanones, including sativanone . As discussed in the enantiodivergent section, the ability to switch the sense of stereoinduction by simply changing the proton source demonstrates a high level of control over the resulting stereochemistry . This dual stereocontrol is achieved using the same chiral ligand, highlighting the subtle yet powerful influence of reaction conditions on stereochemical outcomes .

Furthermore, the asymmetric alkylation of isoflavanones at the C3 position, facilitated by chiral phase-transfer catalysts, directly leads to the formation of a quaternary stereogenic center with high enantiomeric purity . This method offers a robust route for introducing diverse alkyl groups while precisely controlling the stereochemical outcome at this critical position. The design of the chiral catalyst, particularly the bulk and placement of substituents, is crucial for achieving significant asymmetric induction .

The development of these methods underscores the importance of precise catalyst design and reaction condition optimization in achieving high levels of stereocontrol in sativanone synthesis.

Synthesis of Sativanone Derivatives and Structurally Related Isoflavanones

The synthesis of sativanone derivatives and other structurally related isoflavanones is a significant area of research, driven by the diverse biological activities associated with this class of natural products. Isoflavanones are a subclass of flavonoids, characterized by a 3-phenylchroman-4-one core structure .

Beyond the direct synthesis of sativanone, modular synthetic routes have been developed to access a range of isoflavanones. For instance, the six-step asymmetric synthesis employing Pd-catalyzed decarboxylative asymmetric protonation has been successfully applied to synthesize not only naturally occurring sativanone but also several non-natural isoflavanones containing tertiary α-aryl carbonyls . This demonstrates the versatility of such methods in generating diverse isoflavanone structures.

Traditional methods for isoflavonoid (B1168493) synthesis, including isoflavanones, often involve the deoxybenzoin (B349326) route and oxidative rearrangement of chalcones . While these classical approaches have been utilized for nearly a century, modified versions continue to be applied for the synthesis of natural isoflavones, including those with complex substitution patterns . For example, deoxybenzoins can be converted into isoflavones via intermediates like 2-hydroxyisoflavanones .

More contemporary approaches include rapid one-step syntheses. A notable example is the gold(I)-catalyzed reaction of salicylaldehydes with alkynes under microwave irradiation, which provides a straightforward route to various isoflavanone compounds . This method is compatible with a wide array of functional groups on both salicylaldehydes and aromatic alkynes, including alkoxy, alkyl, halogen, amino, thiophenyl, and pyridyl groups, allowing for the synthesis of a broad spectrum of isoflavanone derivatives with different hydroxylation or methoxylation patterns .

Furthermore, the synthesis of isoflavanone conjugates, such as glucosides, is also an important aspect of derivative synthesis. For example, Sativanone-7-O-glucoside has been identified and studied . Methods involving protection/deprotection steps are typically employed to synthesize such glycosylated derivatives, ensuring regioselectivity and maintaining the integrity of sensitive functional groups .

The continuous development of new synthetic strategies, from classical modifications to advanced catalytic methods, allows for the efficient and selective preparation of a wide array of sativanone derivatives and structurally related isoflavanones, facilitating further investigations into their properties and applications.

Preclinical Biological Activities and Mechanistic Studies of Sativanone

Anti-Inflammatory Activities

Sativanone demonstrates significant anti-inflammatory capabilities, primarily by modulating key inflammatory mediators and pathways.

Sativanone has been shown to effectively inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. In one study, Sativanone (Compound I) exhibited strong anti-inflammatory activity with an IC50 value of 12.48 µg/mL in this model. It was observed that Sativanone, along with other compounds like isoliquiritigenin (B1662430), liquiritigenin (B1674857), and naringenin (B18129), could inhibit NO release in a dose-dependent manner in LPS-stimulated RAW264.7 cells .

Table 1: Inhibition of NO Release in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 (µg/mL)
Sativanone12.48
Isoliquiritigenin18.33
Liquiritigenin29.43
Naringenin42.59

Beyond NO modulation, Sativanone also plays a role in regulating the expression of pro-inflammatory cytokines. Specifically, Sativanone has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) from LPS-stimulated RAW264.7 cells . Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are crucial mediators of the inflammatory response, and their overexpression is associated with various chronic inflammatory diseases .

While direct detailed mechanistic studies on Sativanone's anti-inflammatory signaling pathways are less extensively documented in the provided search results, it is known that anti-inflammatory compounds often exert their effects by modulating pathways such as NF-κB, MAPK, and PI3K/Akt . The inhibition of NO and TNF-α production by Sativanone in LPS-stimulated macrophages suggests an interaction with these or related inflammatory signaling cascades, as LPS typically activates these pathways leading to the production of inflammatory mediators . Further research is needed to fully elucidate the specific molecular targets and pathways through which Sativanone exerts its anti-inflammatory effects.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1, IL-6)

Antioxidant and Antisenescent Effects

Sativanone also exhibits notable antioxidant and antisenescent properties, contributing to its potential as a protective agent against cellular damage and aging.

Sativanone has been identified as an "indexing (marker) molecule" for the anti-senescence properties of EEDO, primarily due to its ability to attenuate UVB-induced senescence and reactive oxygen species (ROS) generation in keratinocytes . Studies have shown that Sativanone significantly inhibited UVB-induced senescence-associated β-galactosidase (SA-β-gal) activity and the generation of ROS in human keratinocytes . This suggests that Sativanone's protective effects against cellular senescence are largely mediated by its antioxidant activity, specifically by inhibiting ROS production . ROS are critical mediators in cellular senescence and inflammation, and their inhibition is a key mechanism for anti-aging and anti-inflammatory compounds .

Table 2: Sativanone's Effect on UVB-Induced Cellular Senescence and ROS Generation

ParameterEffect of Sativanone (UVB-exposed human keratinocytes)
Senescence-Associated β-galactosidase (SA-β-gal) activitySignificantly inhibited (p < 0.01)
Reactive Oxygen Species (ROS) generationSignificantly inhibited (p < 0.01)

Protection Against Oxidative Stress-Induced Cellular Damage

Sativanone has been shown to offer protection against cellular damage induced by oxidative stress. Studies indicate that Sativanone can attenuate senescence and the generation of reactive oxygen species (ROS) in keratinocytes following exposure to ultraviolet B (UVB) radiation. This protective effect suggests that Sativanone contributes to anti-senescence properties by inhibiting ROS generation within skin cells. Furthermore, Sativanone possesses general antioxidant properties, which are crucial for preventing or repairing damage caused by oxidative stress.

Induction of Antioxidant Proteins (e.g., Heme Oxygenase-1)

Sativanone plays a role in the induction of antioxidant proteins, notably Heme Oxygenase-1 (HO-1). Research on Dalbergia odorifera essential oil, which contains Sativanone, has revealed its capacity to significantly increase the protein levels of NF-E2-related nuclear factor 2 (Nrf2) and HO-1. The induction of HO-1, a well-described target of Bach1 repression, is critical for cellular defense against oxidative stress. This process often involves the inactivation of the transcriptional repressor BACH1, which then allows Nrf2-mediated gene expression, including that of HO-1.

Enzyme Inhibitory Activities

Sativanone exhibits notable enzyme inhibitory activities, particularly against alpha-glucosidase and other enzymes involved in various physiological processes.

Alpha-Glucosidase Inhibition (Yeast and Mammalian Enzymes)

Sativanone has been identified as a promising alpha-glucosidase inhibitor (aGI). It demonstrates inhibitory effects against various types of alpha-glucosidases, including those from yeast and mammalian sources (e.g., rat alpha-glucosidase). This inhibitory action is relevant for modulating carbohydrate metabolism, which is a key aspect of antidiabetic potential.

The inhibitory activity of Sativanone against alpha-glucosidase from different sources is summarized in the table below:

Enzyme SourceCompoundEC50 (mg/mL)
Yeast α-glucosidaseSativanone0.23 ± 0.012
Rat α-glucosidaseSativanone0.37 ± 0.022
Bacterial α-glucosidaseSativanone0.07 ± 0.002

Other Enzyme Modulatory Actions

Beyond alpha-glucosidase, Sativanone and its derivatives have shown modulatory actions on other enzymes. Sativanone-7-O-glucoside has been observed to inhibit hyaluronidase (B3051955) and elastase enzymes. Specifically, at a dose of 100 µg/mL, Sativanone-7-O-glucoside inhibited hyaluronidase by 45.58% and elastase by 46.88%. Furthermore, Sativanone has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) release and tumor necrosis factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Cellular Responses and Tissue Protection

Sativanone influences cellular responses and contributes to tissue protection, particularly through its effects on fibroblasts.

Promotion of Collagen Type I and Transforming Growth Factor-β1 (TGF-β1) Expression in Fibroblasts

Sativanone plays a role in promoting the expression of key extracellular matrix proteins and growth factors in fibroblasts. It has been found to induce the expression of collagen type I and transforming growth factor-β1 (TGF-β1) in human dermal fibroblasts. This effect is significant for maintaining skin integrity and preventing photoaging, as demonstrated in studies where Sativanone, as a constituent of Dalbergia odorifera extracts, helped restore collagen type I and TGF-β1 levels in UVB-irradiated human skin cells. TGF-β1 is a potent profibrotic factor that stimulates collagen synthesis, and its upregulation by Sativanone contributes to tissue remodeling and repair processes.

Attenuation of Photoaging Markers in Skin Cell Models (e.g., UVB-induced keratinocytes)

Preclinical studies have demonstrated Sativanone's capacity to attenuate markers associated with photoaging, particularly in skin cell models exposed to ultraviolet B (UVB) radiation. Sativanone is a significant constituent found in the ethanol (B145695) extract of Dalbergia odorifera (EEDO), a medicinal herb traditionally used in Asia. Both EEDO and Sativanone have shown protective effects on skin keratinocytes against UVB-induced photoaging .

Research indicates that Sativanone effectively suppresses UVB-induced senescence and the generation of reactive oxygen species (ROS) in human keratinocytes . Cellular senescence, a key hallmark of photoaging, is characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal) and elevated levels of senescence biomarkers such as p53 and p21 . Pretreatment of human keratinocytes with 1 µM Sativanone for 24 hours prior to UVB irradiation significantly reduced SA-β-gal activity and intracellular ROS levels, nearly abolishing the UVB-induced increases in p53 and p21 . These findings suggest that Sativanone acts as a crucial molecule contributing to the anti-senescence properties observed in Dalbergia odorifera extracts .

Table 1: Effects of Sativanone on Photoaging Markers in Human Keratinocytes

Marker/ActivityEffect of UVB IrradiationEffect of Sativanone Pretreatment (1 µM)Reference
Senescence-associated β-galactosidase (SA-β-gal) activityIncreasedSignificantly suppressed
Reactive Oxygen Species (ROS) generationIncreasedAttenuated
p53 protein levelsIncreasedAlmost completely abolished
p21 protein levelsIncreasedAlmost completely abolished

Investigations in Wound Healing Models (in vitro/preclinical)

Investigations into the wound healing potential of Sativanone and its derivatives have been conducted using in vitro and preclinical models. Flavonoids, including Sativanone-7-O-glucoside (a glycoside derivative of Sativanone), have been identified as having a significant role in promoting wound healing .

Specifically, Sativanone-7-O-glucoside, along with ononin, isolated from the roots of Ononis spinosa L., demonstrated inhibitory effects on key enzymes involved in tissue remodeling: hyaluronidase and elastase . These enzymatic inhibitions suggest a mechanism by which these compounds may contribute to the wound healing process . An ethyl acetate (B1210297) extract from Ononis spinosa roots, from which Sativanone-7-O-glucoside was isolated, exhibited remarkable wound healing activity in preclinical models, including linear incision and circular excision wound models. This extract also showed anti-inflammatory properties by inhibiting increased capillary permeability in an acetic acid-induced test . These findings collectively highlight the potential of Sativanone and its related compounds in facilitating wound repair through enzymatic modulation and anti-inflammatory actions.

Table 2: Enzymatic Inhibition by Sativanone-7-O-glucoside (100 µg/mL)

EnzymeInhibition (%)Reference
Hyaluronidase45.58
Elastase46.88

Antibacterial Properties (e.g., against Ralstonia solanacearum)

Sativanone has demonstrated notable antibacterial properties, particularly against Ralstonia solanacearum, a significant plant pathogen responsible for bacterial wilt in numerous agricultural crops . Sativanone was one of nine flavonoids isolated from the heartwood of Dalbergia odorifera and subsequently evaluated for its inhibitory activity against R. solanacearum .

This research marked the first report of anti-R. solanacearum activity from compounds derived from Dalbergia odorifera . The identification of Sativanone's efficacy against this bacterium underscores its potential as a natural antimicrobial agent, offering a possible alternative or complementary approach to combat plant diseases, especially given the rising concern of bacterial resistance to conventional treatments like streptomycin (B1217042) .

Chemo-Preventive and Anti-Proliferative Research in Preclinical Models (if applicable and strictly non-clinical)

While Sativanone possesses various preclinical biological activities, direct and specific research focusing on its chemo-preventive or anti-proliferative effects on cancer cells in preclinical models is not extensively documented in the provided literature. However, Sativanone has been shown to exhibit anti-inflammatory properties in preclinical in vitro models.

Specifically, Sativanone was found to inhibit the secretion of tumor necrosis factor-alpha (TNF-alpha) from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . TNF-alpha is a pro-inflammatory cytokine, and its inhibition suggests an anti-inflammatory mechanism of action for Sativanone . While inflammation is recognized as a contributing factor in various disease pathologies, including aspects of cancer progression, this finding primarily highlights Sativanone's anti-inflammatory role rather than direct chemo-preventive or anti-proliferative activity against cancer cells themselves. Further research would be required to explicitly define Sativanone's direct role in chemo-prevention or anti-proliferation in cancer-specific preclinical models.

Structure Activity Relationship Sar Studies of Sativanone and Its Derivatives

Correlating Structural Features with Biological Activities

The presence, absence, and modification of various substituents on the Sativanone scaffold significantly influence its interaction with biological targets.

Methylation and glycosylation are common metabolic modifications that can significantly alter the biological efficacy of natural compounds. Methylation of phenolic hydroxyl groups, particularly within catechol structures (adjacent hydroxyl groups), has been shown to reduce the free radical scavenging ability and inhibitory activity of flavonoids . This suggests that the presence of free, unmethylated hydroxyl groups is often essential for optimal antioxidant function.

Glycosylation, the attachment of sugar moieties, is another crucial modification. While Sativanone itself can undergo glycosylation in vivo, along with methylation , the impact of glycosylation on its specific biological activities varies. Generally, glycosylation can affect a compound's bioavailability, solubility, stability, and its ability to interact with specific biological targets . For instance, the inhibitory activity of flavonoids on enzymes like human neutrophil elastase is characteristic of both aglycones and their glycoside and methylated derivatives, indicating that these modifications can modulate, but not necessarily abolish, activity .

Sativanone has demonstrated notable anti-inflammatory activity . The anti-inflammatory effects of flavonoids, including isoflavonoids, are generally influenced by the degree and specific positions of hydroxylation and methoxylation on their rings . While specific detailed SAR data for Sativanone's anti-inflammatory response related to various substituents are less extensively documented than for its antioxidant activity, the general principles observed in other flavonoids apply. Sativanone has been reported to exhibit strong anti-inflammatory activity with an IC50 value of 12.48 µg/mL .

The following table summarizes some reported biological activities of Sativanone:

ActivityIC50 Value (or equivalent)Reference
Anti-inflammatory12.48 µg/mL
Anti-influenza140.4 µM
Antioxidant (ORAC)Inactive (absence of free OH on B-ring)

Role of Methylation and Glycosylation on Biological Efficacy

Comparative SAR Analysis with Related Isoflavonoids (e.g., 3′-O-methylviolanone, onogenin)

Comparing Sativanone with structurally related isoflavonoids like 3′-O-methylviolanone and onogenin (B12719328) provides further insights into SAR. These compounds share a similar isoflavanone (B1217009) backbone but differ in their substitution patterns. For example, in antioxidant assays, Sativanone, onogenin, and 3′-O-methylviolanone were found to be completely inactive when lacking free hydroxyl substitutions on their B-ring . This highlights the critical role of specific hydroxylation patterns for certain biological activities within the isoflavonoid (B1168493) class.

Studies comparing Sativanone and 3′-O-methylviolanone have also explored their effects on ion channels, indicating that subtle structural variations can lead to different pharmacological profiles .

Computational Approaches in Sativanone SAR Research

Computational methods play an increasingly important role in understanding and predicting the SAR of chemical compounds, including Sativanone. These approaches offer a cost-effective and time-efficient alternative to traditional experimental screening .

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between a compound's molecular descriptors (e.g., physicochemical properties, structural features) and its observed biological activities . These models enable the prediction of the activity, toxicity, and other properties of new or untested chemical entities .

QSAR studies have been successfully applied to various isoflavonoids to elucidate the structural determinants of their biological effects. For instance, QSAR models for isoflavonoids have revealed that estrogenic potency is significantly influenced by the presence or absence of hydroxyl groups at the C-3' and C-5' positions of the B-ring, as well as the interatomic distance between the hydroxyl groups at C-7 (A-ring) and C-4' (B-ring) . QSAR models have also been developed to predict the antioxidant activity of isoflavonoids across different assay conditions . While specific detailed QSAR models solely focused on Sativanone are less common in publicly available literature, the principles and methodologies of QSAR are directly applicable to Sativanone and its derivatives to predict and optimize their biological efficacy, including antiadhesive activity .

Analytical Methodologies for Sativanone Detection and Quantification

Detection and Quantification Strategies

Spectroscopic Detectors (e.g., UV, PDA)

Spectroscopic detectors, particularly Ultraviolet (UV) and Photodiode Array (PDA) detectors, are commonly integrated with High-Performance Liquid Chromatography (HPLC) systems for the analysis of flavonoids, including Sativanone. UV detectors typically utilize a deuterium (B1214612) discharge lamp for wavelengths ranging from 190 to 380 nm, and a tungsten lamp for longer wavelengths, allowing for the measurement of components that absorb light in the ultraviolet or visible regions . Many organic analytes are typically analyzed within the 190-350 nm UV range .

PDA detectors offer a significant advantage over traditional UV detectors by acquiring information across a broad spectrum of wavelengths simultaneously . This capability enables the simultaneous analysis of multiple wavelengths and provides more reliable qualitative analysis through the comparison of UV spectra in addition to retention times . The spectral absorbance profile obtained from a PDA detector can serve as a secondary form of analyte confirmation and assist in discerning between analytes with dissimilar absorbance spectra . However, LC-UV methods may face limitations such as interferences in complex samples and generally exhibit higher detection and quantification limits compared to mass spectrometry techniques .

Mass Spectrometric Detection (e.g., Triple Quadrupole MS, Q/TOF-MS/MS)

Mass spectrometric (MS) techniques are highly sensitive and specific tools for the detection and quantification of Sativanone, particularly when coupled with liquid chromatography. Ultra-high Performance Liquid Chromatography (UHPLC) combined with triple quadrupole mass spectrometry (QqQ-MS) is considered a highly efficient technique for quantitative analysis, delivering specific, sensitive, and selective results, often utilizing multiple reaction monitoring (MRM) mode . Sativanone has been included as an analyte in studies employing HPLC-QqQ-MS/MS for the analysis of flavonoids .

Triple quadrupole mass spectrometers (TQMS) are widely used for routine targeted quantitative analyses due to their superior selectivity, specificity, and sensitivity with minimal background noise . This system consists of two quadrupole mass analyzers separated by a collision cell where collision-induced dissociation (CID) occurs . TQMS is particularly valuable in fields such as drug metabolism and pharmacokinetics studies, where it can determine the concentration and fragmentation patterns of compounds .

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS/MS) is another powerful hybrid MS technique that combines the fragmentation efficiency of quadrupole technology with the rapid analysis speed and high mass resolution of a time-of-flight analyzer . This combination provides excellent dynamic range, high mass resolution, and mass accuracy, making it suitable for both targeted and untargeted analyses . Research has investigated the fragmentation behaviors of Sativanone using UPLC with quadrupole time-of-flight tandem mass spectrometry . In negative ion electrospray ionization mass spectrometry (ESI-MS), Sativanone typically produces prominent [M − H]− ions, with observed fragments corresponding to losses of CH3, CO, and CO2 . Predicted Collision Cross Section (CCS) values for various Sativanone adducts are also available, which aid in its identification and characterization in MS experiments .

Method Validation Parameters (Linearity, Precision, Accuracy, LOQ)

Analytical method validation is a critical process to ensure that a testing method is accurate, consistent, and reliable under various conditions . For Sativanone analysis, key validation parameters include linearity, precision, accuracy, and the limit of quantification (LOQ).

Linearity: Linearity assesses the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a specified range . It demonstrates an acceptable correlation between the analyte concentration and the detector response . For impurity tests, the lower linearity limit is typically the LOQ .

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions . It encompasses repeatability (precision under the same operating conditions over a short interval) and intermediate precision (precision within laboratories, considering variations like different days, analysts, or equipment) .

Accuracy: Accuracy defines the closeness of agreement between the value found by the analytical procedure and the accepted true value or an accepted reference value .

LOQ (Limit of Quantitation): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable levels of precision and accuracy . It is established by analyzing samples with known concentrations of the analyte and determining the minimum level at which it can be reliably measured . In contrast, the Limit of Detection (LOD) is the smallest amount of analyte that can be detected but not necessarily precisely quantified .

Applications in Botanical Authentication and Quality Control

Sativanone, as a characteristic flavonoid, plays a significant role in the botanical authentication and quality control of plant materials. It is a known constituent, for example, in Dalbergia odorifera, commonly known as Chinese rosewood .

Chromatographic fingerprint analysis, often utilizing techniques like HPLC, has gained international acceptance as a method for the evaluation and quality control of herbal medicines and preparations . These fingerprint profiles provide an integrated view of variations within a given herb, enabling the identification of a particular herb and distinguishing it from closely related species, as well as detecting substitutes and adulterants . The development of robust analytical methods for specific botanicals, with rigorous confirmation of botanical identity, is critical for accurate research and ensuring the quality of commercial products .

Targeted analysis, which focuses on individual or small groups of compounds specific to a botanical, is a common and effective approach for herbal product quality control. This method allows for quick verification that a product contains the plants as advertised . The application of hyphenated chromatographic and spectroscopic techniques, including those for Sativanone, is highly efficient in analyzing these markers to ensure correct identity and to establish the exact mechanism of action of herbal drugs .

Future Research Directions and Potential Applications Preclinical/academic Focus

Elucidation of Additional Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of isoflavonoids, including Sativanone, is a complex process involving a cascade of enzymatic reactions. Sativanone is classified as an isoflavonoid (B1168493), specifically an isoflavanone (B1217009), which falls under the broader category of phenolic compounds. While the general shikimate and phenylpropanoid pathways are known to lead to isoflavonoids, the specific enzymes and regulatory mechanisms dictating the formation of Sativanone, particularly its dihydroisoflavone scaffold, require further elucidation.

Future research should focus on identifying and characterizing the specific enzymes unique to Sativanone's biosynthetic pathway. This includes enzymes responsible for its stereospecific formation, given that (3S)-Sativanone is a recognized enantiomer. Advances in metabolic engineering, as demonstrated for related compounds like (2S)-pinocembrin, suggest a promising direction for improving the efficiency of Sativanone production. Challenges related to the recombinant expression and stability of active enzymes, as observed in the biosynthesis of other complex natural products like heparin, highlight areas for methodological innovation in enzyme discovery and engineering for Sativanone. Understanding the regulatory networks, including genetic and environmental factors that influence the expression and activity of these enzymes, will be crucial for optimizing its natural production.

Development of Novel Synthetic Routes for Sativanone and Complex Analogues

While the first enantioselective synthesis of Sativanone has been achieved through a modular six-step asymmetric synthesis involving Pd-catalyzed decarboxylative asymmetric protonation, the development of novel and more efficient synthetic routes remains a key research direction. Current synthetic strategies for isoflavonoids often employ methods such as the deoxybenzoin (B349326) route, oxidative rearrangement of chalcones, and transformations involving functionalized chromones. These established methodologies can serve as foundations for developing innovative approaches specific to Sativanone.

Future synthetic efforts could explore:

Green Chemistry Approaches: Developing environmentally friendly and sustainable synthetic routes that minimize waste and energy consumption.

Chemoenzymatic Synthesis: Integrating enzymatic steps into chemical synthesis to leverage the high selectivity and efficiency of biological catalysts, potentially overcoming challenges associated with complex stereochemistry.

Flow Chemistry and Continuous Manufacturing: Implementing continuous flow processes for Sativanone synthesis to enhance reaction control, safety, and scalability.

Exploration of Novel Catalytic Systems: Investigating new catalytic systems, such as advanced transition metal catalysis or organocatalysis, to achieve greater selectivity and efficiency in bond formation relevant to the Sativanone scaffold.

Diversity-Oriented Synthesis (DOS): Developing versatile synthetic platforms that allow for the rapid generation of diverse Sativanone analogues, facilitating the exploration of structure-activity relationships.

The aim is to create "versatile routes to the synthesis of novel" Sativanone and its complex analogues, enabling the production of sufficient quantities for preclinical and academic studies.

Advanced Structural Characterization of Sativanone Metabolites and Conjugates

Sativanone is known to exist in plants in various forms, including glucosides, glucoside malonates, glucoside acetates, and as free aglycones. Understanding the complete metabolic profile of Sativanone in biological systems is critical for comprehending its bioavailability, distribution, and mechanism of action.

Future research should focus on:

Comprehensive Metabolomic Profiling: Employing advanced analytical techniques such as high-performance liquid chromatography coupled with electrospray ionization accurate-mass quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS), tandem mass spectrometry (HPLC-ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy for the in-depth characterization of Sativanone metabolites and conjugates in various biological matrices (e.g., plant tissues, animal models, cell cultures).

Identification of Novel Conjugates: Beyond common glycosides, identifying less common or novel conjugates (e.g., sulfated, methylated, or acylated forms) that may play a role in its biological activity or detoxification.

Elucidation of Fragmentation Pathways: Detailed studies of fragmentation pathways using MS/MS to unequivocally identify and differentiate Sativanone and its derivatives, aiding in the structural elucidation of unknown metabolites.

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Sativanone and its key metabolites to understand their fate in living organisms. This includes assessing tissue distribution and the metabolic transformation processes of Sativanone.

Deeper Mechanistic Studies of Preclinical Activities

Sativanone has demonstrated a range of preclinical activities, including anti-inflammatory, alpha-glucosidase inhibitory, and enzyme inhibitory effects (hyaluronidase and elastase), along with potential in wound healing. It has also shown the ability to inhibit nitric oxide (NO) release in LPS-stimulated RAW264.7 cells. Further research is needed to fully elucidate the molecular mechanisms underlying these observations.

Investigation of Specific Molecular Targets and Pathways

Mechanistic studies should aim to pinpoint the precise molecular targets and signaling pathways through which Sativanone exerts its biological effects.

Enzyme Inhibition: Detailed kinetic and structural studies (e.g., co-crystallization or computational docking) to understand the binding modes and inhibition mechanisms of Sativanone against enzymes like α-glucosidase, hyaluronidase (B3051955), and elastase.

Inflammation and Wound Healing: Investigating Sativanone's interactions with key inflammatory mediators and receptors. Molecular docking studies have already suggested its potential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Tumor Necrosis Factor Receptor (TNFR) pathways, which are crucial for inflammation management and wound healing. Further cellular and in vivo studies are needed to validate these interactions and their downstream effects on macrophage polarization, collagen deposition, and cytokine expression.

Redox Signaling and Oxidative Stress: Exploring Sativanone's role in modulating redox-dependent signaling pathways and its capacity to downregulate oxidative stress markers. This could involve studying its impact on antioxidant enzyme systems and reactive oxygen species (ROS) production.

Central Nervous System (CNS) Activity: Given its potential for CNS activities, including monoamine oxidase-B (MAO-B) inhibition and blood-brain barrier (BBB) permeation, future research should investigate its specific targets within the brain and its effects on neurological pathways. In silico analyses have indicated Sativanone's high-affinity binding to target-sensing regions of KCa1.1 and CaV1.2 channels, suggesting its potential as a vasodilator. Validating these findings in relevant neuronal and vascular models is essential.

Cellular Pathway Modulation: Employing advanced omics technologies (e.g., transcriptomics, proteomics, metabolomics) to identify global changes in gene expression, protein profiles, and metabolic pathways in response to Sativanone treatment, providing a holistic view of its cellular effects.

Exploration of Synergistic Effects with Other Natural Products

Natural products often exhibit their therapeutic effects through synergistic interactions between multiple compounds, leading to enhanced efficacy or reduced side effects compared to isolated compounds.

Combination Studies: Investigating the synergistic potential of Sativanone when combined with other natural products or even conventional therapeutic agents. For instance, Sativanone, in combination with butein, has been shown to act synergistically on multiple molecular targets, affecting several biological processes simultaneously, aligning with a polypharmacology approach.

Mechanism of Synergy: Elucidating the underlying mechanisms responsible for synergistic interactions, which can be complex due to the multi-component nature of natural extracts. This includes identifying whether synergy arises from multi-targeted effects, improved bioavailability, or modulation of different pathways that converge on a common therapeutic outcome.

Optimized Formulations: Developing and evaluating optimized formulations of Sativanone in combination with other natural products to maximize their synergistic therapeutic benefits for specific preclinical applications.

Design and Synthesis of Rationally Designed Sativanone Derivatives for Preclinical Evaluation

Based on the insights gained from mechanistic studies and structural characterization, future research will involve the rational design and synthesis of Sativanone derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the Sativanone scaffold to identify key structural features responsible for its biological activities. This will involve synthesizing analogues with targeted alterations to functional groups, ring systems, and stereochemistry.

Improved Pharmacokinetic Properties: Designing derivatives with enhanced solubility, stability, and bioavailability, particularly for applications requiring specific tissue targeting, such as improved blood-brain barrier (BBB) permeability for CNS-related conditions.

Targeted Activity Enhancement: Creating derivatives specifically designed to potently and selectively interact with identified molecular targets, aiming for more focused and effective therapeutic outcomes. Sativanone can serve as a "starting point for the synthesis of more potent anti-bacterial agents."

Preclinical Evaluation of Derivatives: Rigorously evaluating the newly synthesized Sativanone derivatives in various in vitro and in vivo preclinical models to assess their efficacy, specificity, and potential therapeutic applications. This includes studies on their anti-inflammatory, anti-diabetic, wound healing, and other relevant activities.

These future research directions will collectively advance the understanding of Sativanone's biological potential and pave the way for its potential development as a therapeutic agent.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Sativanone Research

The application of omics technologies, including metabolomics and proteomics, offers powerful avenues for elucidating the comprehensive biological roles of natural compounds like Sativanone. These high-throughput approaches enable a holistic understanding of how Sativanone interacts with biological systems, leading to the identification of biomarkers, elucidation of mechanisms of action, and discovery of novel therapeutic targets. Omics technologies are increasingly essential tools in natural product-based drug discovery, facilitating the targeted isolation and characterization of active compounds .

Metabolomics in Sativanone Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, has proven valuable in identifying and characterizing Sativanone in complex matrices. One notable application involves the authentication of edible oils. Sativanone has been identified as a characteristic marker in peanut oil, distinguishing it from other oils suchations as camellia oil, rapeseed oil, and soybean oil . This identification is typically achieved using advanced analytical techniques such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) coupled with chemometrics .

The integration of lipidomics and metabolomics approaches, particularly with UPLC-QTOF-MS technology, has demonstrated significant potential for the authentication of edible oils. In studies focused on camellia oil adulteration, metabolomics analysis successfully identified Sativanone, alongside formononetin (B1673546) and medicarpin, as characteristic markers for peanut oil . This highlights the utility of metabolomics in quality control and traceability within the food industry.

The detection of Sativanone in various plant extracts, including those from Dalbergia odorifera, Dalbergia tonkinensis, and certain seaweeds, further underscores its presence in diverse natural sources and the role of metabolomics in its characterization . Techniques like LC-ESI-QTOF-MS/MS are instrumental in confirming the identity of Sativanone by analyzing its fragmentation patterns .

Table 1: Examples of Sativanone Identification via Metabolomics

Application AreaMatrix/SourceKey Analytical MethodRole of SativanoneReference
Food AuthenticationPeanut Oil (in adulterated Camellia oil)UPLC-QTOF-MS/MS, ChemometricsCharacteristic marker for peanut oil
Natural Product ProfilingDalbergia odorifera, Dalbergia tonkinensis, SeaweedsLC-ESI-QTOF-MS/MSIdentified as a constituent, supporting bioactivity studies

Proteomics in Sativanone Research

While direct studies specifically titled "Sativanone proteomics" are less prevalent, the broader context of natural compound research often involves proteomics to understand the molecular targets and pathways modulated by bioactive molecules. Proteomics, the large-scale study of proteins, can reveal changes in protein expression, modification, and interaction networks in response to Sativanone exposure. This is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Sativanone is classified as an isoflavanone, a type of flavonoid . Flavonoids are known for their diverse biological activities, often mediated through interactions with various proteins, including enzymes, receptors, and signaling molecules . For instance, Sativanone has been reported to possess anti-adipogenic, antibacterial, anti-senescent, and antioxidant effects . These biological effects inherently involve complex cellular processes regulated by proteins.

In studies investigating the anti-adipogenic potential of plant extracts containing Sativanone, such as those from Ononis spinosa, researchers often delve into protein-related pathways. For example, the sirtuin 1 (SIRT1) epigenetic regulator, a protein involved in adipocyte differentiation and lipid homeostasis, has been studied in the context of anti-adipogenic compounds . Although not directly linking Sativanone to specific proteomic changes, such research indicates the potential for future proteomic investigations to uncover the protein targets and pathways influenced by Sativanone in various biological contexts, including its reported anti-inflammatory, antioxidant, and neuroprotective activities .

Exploration of Sativanone in Emerging Biotechnological Applications (e.g., Biocatalysis)

Emerging biotechnological applications, particularly in biocatalysis, present promising avenues for the sustainable production and modification of natural compounds like Sativanone. Biocatalysis leverages enzymes or whole cells to catalyze chemical reactions, offering advantages such as high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis .

Sativanone, as a complex natural product belonging to the flavonoid class, possesses a chiral center and specific functional groups (e.g., hydroxyl, methoxy (B1213986), ketone) that make it an attractive candidate for biocatalytic transformations . While specific examples of Sativanone being directly produced or modified via biocatalysis are not widely documented in the provided search results, the general principles of biocatalysis applied to natural products suggest several potential applications:

Enantioselective Synthesis: Sativanone exists in different stereoisomeric forms, such as (3R)-Sativanone and (3S)-Sativanone . Biocatalysts, particularly enzymes like reductases or isomerases, could be engineered or discovered to synthesize specific enantiomers of Sativanone with high enantiomeric purity, which is crucial for pharmaceutical applications where stereospecificity is often critical for biological activity .

Derivatization and Structural Modification: Enzymes can be used to introduce or modify functional groups on the Sativanone scaffold. For instance, glycosyltransferases could add sugar moieties, leading to novel Sativanone glycosides with altered solubility, bioavailability, or biological activity. Similarly, hydroxylases could introduce additional hydroxyl groups, or methyltransferases could modify existing ones, creating a library of Sativanone derivatives for drug discovery or functional food development .

Enhanced Production from Natural Sources: While Sativanone is found in plants, its yield can be low. Biotechnological approaches, such as metabolic engineering of microbial hosts (e.g., yeast, bacteria) or plant cell cultures, could be explored to enhance the biosynthesis of Sativanone or its precursors. This would involve introducing or optimizing the biosynthetic pathways of Sativanone within these systems, potentially leading to more sustainable and scalable production .

Bioremediation and Detoxification: Although not directly related to Sativanone's primary applications, enzymes capable of degrading or transforming Sativanone could potentially be used in bioremediation processes if Sativanone or its derivatives were to become environmental contaminants.

The growing field of enzyme engineering and the discovery of novel enzyme variants through bioinformatics are continuously expanding the scope of biocatalysis . As research into Sativanone's biological activities and its presence in various natural sources continues, the exploration of biocatalytic routes for its synthesis, modification, and sustainable production represents a promising future direction.

Q & A

Q. How to integrate ethnopharmacological data into Sativanone’s research framework?

  • Methodology : Conduct semi-structured interviews with traditional practitioners to identify usage patterns. Cross-correlate findings with phytochemical databases to prioritize bioactivity assays .

Data Interpretation and Reporting

Q. How to distinguish correlation from causation in observational studies on Sativanone?

  • Strategy : Use Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality. Complement observational data with controlled in vitro experiments .

Q. What metrics are critical for assessing Sativanone’s therapeutic potential in pre-clinical studies?

  • Metrics : Include selectivity index (SI = IC₅₀[healthy cells]/IC₅₀[diseased cells]), bioavailability (%F), and toxicity thresholds (LD₅₀). Compare with existing drugs (e.g., doxorubicin for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.